N-benzyl-4-methyl-N-(2-{[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide
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Overview
Description
N-Benzyl-4-methyl-N-(2-{N’-[(E)-(pyridin-2-yl)methylidene]hydrazinecarbonyl}phenyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a hydrazinecarbonyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-methyl-N-(2-{N’-[(E)-(pyridin-2-yl)methylidene]hydrazinecarbonyl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the hydrazone: Reacting pyridine-2-carbaldehyde with hydrazine to form the hydrazone intermediate.
Coupling with benzyl-4-methylbenzenesulfonamide: The hydrazone intermediate is then coupled with benzyl-4-methylbenzenesulfonamide under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-methyl-N-(2-{N’-[(E)-(pyridin-2-yl)methylidene]hydrazinecarbonyl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-Benzyl-4-methyl-N-(2-{N’-[(E)-(pyridin-2-yl)methylidene]hydrazinecarbonyl}phenyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-Benzyl-4-methyl-N-(2-{N’-[(E)-(pyridin-2-yl)methylidene]hydrazinecarbonyl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the hydrazone group can form covalent bonds with active site residues. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-methylbenzamide: Shares the benzyl and methyl groups but lacks the sulfonamide and hydrazone functionalities.
N-Benzyl-2,4-dinitrobenzenesulfonamide: Contains a sulfonamide group but has different substituents on the benzene ring.
Uniqueness
N-Benzyl-4-methyl-N-(2-{N’-[(E)-(pyridin-2-yl)methylidene]hydrazinecarbonyl}phenyl)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C27H24N4O3S |
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Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-[(E)-pyridin-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C27H24N4O3S/c1-21-14-16-24(17-15-21)35(33,34)31(20-22-9-3-2-4-10-22)26-13-6-5-12-25(26)27(32)30-29-19-23-11-7-8-18-28-23/h2-19H,20H2,1H3,(H,30,32)/b29-19+ |
InChI Key |
RSSCKICJSSNCPU-VUTHCHCSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)N/N=C/C4=CC=CC=N4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NN=CC4=CC=CC=N4 |
Origin of Product |
United States |
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